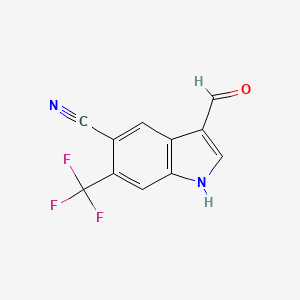

3-Formyl-6-(trifluoromethyl)-1H-indole-5-carbonitrile

Beschreibung

3-Formyl-6-(trifluoromethyl)-1H-indole-5-carbonitrile is a polyfunctional indole derivative characterized by a formyl group at position 3, a trifluoromethyl (-CF₃) group at position 6, and a nitrile (-CN) substituent at position 3.

Eigenschaften

IUPAC Name |

3-formyl-6-(trifluoromethyl)-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F3N2O/c12-11(13,14)9-2-10-8(1-6(9)3-15)7(5-17)4-16-10/h1-2,4-5,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQBSHSPTCCKLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1C(=CN2)C=O)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy Overview

The synthesis of 3-Formyl-6-(trifluoromethyl)-1H-indole-5-carbonitrile typically involves:

- Construction of the indole core with appropriate substitution.

- Introduction of the trifluoromethyl group at the 6-position.

- Installation of the formyl group at the 3-position.

- Introduction of the cyano group at the 5-position.

Recent advances have focused on one-pot or tandem procedures to improve efficiency and yield, often avoiding transition metals or harsh conditions.

One-Pot Modified Madelung Synthesis for Indole Core and Substitution

A notable method for synthesizing substituted indoles, including trifluoromethylated variants, is the one-pot, two-step modified Madelung synthesis from N-(2-(bromomethyl)aryl)-N-arylbenzamides. This method allows the preparation of 1,2-disubstituted-3-cyanoindoles and 3-tosylindoles with trifluoromethyl groups at the 2-position, which can be adapted for the 6-position substitution as well.

- Starting materials: benzyl bromides and N-arylbenzamides.

- Reaction conditions: DMSO as solvent, DBN as base, heating at 100 °C.

- Yields: Generally high (up to 93% for indole formation).

- Advantages: Operational simplicity, no transition metals, broad substrate scope including trifluoromethyl substituents.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Benzyl bromide, sodium p-tolylsulfinate, DMSO, 100 °C, 12 h | Formation of intermediate sulfonylated benzyl derivative |

| 2 | Addition of DBN, 100 °C, 12 h | Cyclization to 3-substituted indole |

| Workup | Extraction, drying, chromatography | Pure substituted indole product |

This method can be adapted to introduce a cyano group at the 3-position by replacing p-tolylsulfinate with potassium cyanide under similar conditions.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 6-position of the indole ring can be introduced via selective trifluoromethylation methods. A copper-catalyzed trifluoromethylation protocol has been developed that allows regioselective trifluoromethylation of indoles under mild conditions without the need for ligands or additives.

- Catalyst: Copper sulfate pentahydrate (CuSO4·5H2O).

- Oxidant: tert-Butyl hydroperoxide (TBHP).

- Solvent: Acetonitrile or dimethylacetamide.

- Temperature: 85 °C.

- Reaction time: 1 hour.

- Mechanism: Radical pathway.

- Yields: Up to 86% isolated yield for C2-trifluoromethylation; regioselectivity can be controlled with directing groups.

While this method primarily targets the 2-position, modifications and directing groups can enable trifluoromethylation at other positions such as the 6-position.

The formyl group introduction on the indole ring, particularly at the 3-position, is commonly achieved by electrophilic substitution or via Vilsmeier-Haack formylation.

- The Vilsmeier-Haack reaction uses DMF and POCl3 to generate a reactive electrophilic species that attacks the indole ring.

- This reaction is typically conducted under controlled temperature to avoid overreaction.

- The presence of electron-withdrawing groups such as trifluoromethyl can influence the regioselectivity and reactivity.

Although specific details for 3-formylation of trifluoromethylated indoles are scarce, analogous procedures from literature on indole derivatives apply.

Cyanation at the 5-Position

The cyano group at the 5-position can be introduced via nucleophilic substitution or via the Madelung-type cyclization using potassium cyanide as the nucleophile.

- In the one-pot modified Madelung synthesis, potassium cyanide replaces p-tolylsulfinate to yield 3-cyanoindoles.

- Reaction conditions are similar: DMSO solvent, DBN base, 100 °C.

- This method provides high yields of cyano-substituted indoles with trifluoromethyl groups tolerated.

Summary Table of Preparation Methods

Research Findings and Notes

- The one-pot modified Madelung synthesis is a versatile and efficient route to 1,2,3-trisubstituted indoles, including trifluoromethylated and cyano-substituted derivatives, with yields often exceeding 85%.

- Copper-catalyzed trifluoromethylation offers a ligand- and additive-free alternative for introducing CF3 groups with high regioselectivity, which can be adapted to different indole positions with directing groups.

- The combination of these methods allows for modular synthesis of complex indoles such as this compound by sequential or tandem reactions.

- The protocols avoid the use of transition metals in some steps, use readily available starting materials, and tolerate a wide range of functional groups.

- Purification typically involves extraction, drying over sodium sulfate, and silica gel chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-Formyl-6-(trifluoromethyl)-1H-indole-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 3-Carboxy-6-(trifluoromethyl)-1H-indole-5-carbonitrile.

Reduction: 3-Formyl-6-(trifluoromethyl)-1H-indole-5-amine.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Formyl-6-(trifluoromethyl)-1H-indole-5-carbonitrile has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Formyl-6-(trifluoromethyl)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carbonitrile group can participate in hydrogen bonding and other interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

5-Methyl-3-phenyl-1H-indole-2-carbonitrile ()

- Structure : Methyl at position 5, phenyl at position 3, nitrile at position 2.

- Properties :

- Melting point: 168°C.

- IR peaks: NH (3320 cm⁻¹), CN (2189 cm⁻¹).

- Molecular weight: 232.1 g/mol (C₁₆H₁₂N₂).

- Comparison : The absence of a trifluoromethyl group reduces lipophilicity compared to the target compound. The nitrile at position 2 instead of 5 may alter electronic distribution and intermolecular interactions .

3-(4-Chlorobutyl)-1H-indole-5-carbonitrile (Vilazodone Intermediate, )

- Structure : Chlorobutyl chain at position 3, nitrile at position 5.

- Properties :

- Molecular weight: 232.72 g/mol (C₁₃H₁₃ClN₂).

- Both share a nitrile at position 5, suggesting similar stability under basic conditions .

6-(Trifluoromethyl)-1H-indazol-5-amine ()

- Structure : Trifluoromethyl at position 6, amine at position 5 (indazole core).

- Properties :

- Molecular weight: 201.15 g/mol (C₈H₆F₃N₃).

- The amine at position 5 contrasts with the nitrile in the target compound, impacting hydrogen-bonding capabilities .

Physicochemical and Spectral Properties

*Inferred properties based on analogs.

Biologische Aktivität

3-Formyl-6-(trifluoromethyl)-1H-indole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₅F₃N₂O. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its biological activity. The formyl and carbonitrile groups contribute to its reactivity, allowing it to interact with various biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties . Preliminary studies suggest efficacy against a range of pathogens, including bacteria and fungi. Its mechanism may involve the inhibition of essential microbial enzymes or disruption of cellular integrity.

Antiviral Properties

The compound has also been investigated for antiviral activity . It shows potential in inhibiting viral replication through interactions with viral proteins or host cell receptors, although specific mechanisms remain to be fully elucidated.

Anticancer Potential

One of the most promising aspects of this compound is its anticancer activity . Studies have demonstrated that it can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation. The compound's ability to form covalent bonds with nucleophilic sites on proteins may inhibit critical enzymes involved in cancer progression .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit key enzymes by forming covalent bonds with their active sites.

- Cell Membrane Penetration : The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, facilitating intracellular action.

- Hydrogen Bonding : The carbonitrile group allows for hydrogen bonding with biological macromolecules, influencing their function.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Formylchromone | C₉H₆O₂ | Known for diverse biological activities but lacks trifluoromethyl group. |

| 5-Cyanoindole Derivatives | Varies | Similar cyano functionality but lacks trifluoromethyl or formyl groups. |

The trifluoromethyl group in this compound enhances stability and biological interactions compared to these similar compounds.

Q & A

Q. What are the key synthetic strategies for preparing 3-formyl-6-(trifluoromethyl)-1H-indole-5-carbonitrile?

The synthesis typically involves sequential functionalization of the indole core. A common approach includes:

- Vilsmeier-Haack formylation to introduce the formyl group at position 3 .

- Electrophilic trifluoromethylation at position 6 using reagents like CF₃Cu or Togni’s reagent .

- Cyano group introduction via nucleophilic substitution or Pd-catalyzed cyanation at position 5 . Optimization of reaction conditions (e.g., solvent, temperature, and catalysts) is critical to minimize side reactions, particularly with the electron-withdrawing trifluoromethyl group.

Q. How is the structure of this compound validated post-synthesis?

A combination of spectroscopic and crystallographic methods is employed:

- ¹H/¹³C NMR : Distinct signals for the formyl proton (~10 ppm) and trifluoromethyl carbon (δ ~120 ppm, q, J = 288 Hz) .

- X-ray crystallography : SHELX software refines crystal structures to confirm regiochemistry and substituent orientation .

- IR spectroscopy : Stretching frequencies for C≡N (~2200 cm⁻¹) and C=O (~1680 cm⁻¹) .

Q. What are the solubility and stability considerations for this compound?

- The trifluoromethyl and cyano groups reduce polarity, enhancing solubility in aprotic solvents (e.g., DMF, THF) but limiting aqueous solubility .

- Stability is influenced by the formyl group’s reactivity; storage under inert atmospheres at -20°C is recommended to prevent oxidation or hydration .

Advanced Research Questions

Q. How does the trifluoromethyl group modulate electronic and steric effects in reactivity studies?

- Electronic effects : The -CF₃ group withdraws electrons via induction, deactivating the indole ring and directing electrophilic substitution to positions 4 or 7 .

- Steric effects : Bulkiness of -CF₃ can hinder nucleophilic attack at position 6, requiring tailored catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .

- Impact on redox behavior : Cyclic voltammetry studies show a 0.3–0.5 V anodic shift in oxidation potentials compared to non-fluorinated analogs .

Q. What strategies address regioselective challenges during functionalization?

- Protecting groups : Temporary protection of the formyl group (e.g., acetal formation) prevents unwanted side reactions during nitrile or -CF₃ installation .

- Directed ortho-metalation : Using LiTMP or Grignard reagents to selectively deprotonate position 4 for further substitution .

- Microwave-assisted synthesis : Reduces reaction times and improves regioselectivity in multi-step pathways .

Q. How is this compound utilized in designing enzyme inhibitors?

- Core scaffold : The indole framework serves as a mimic for tryptophan residues in enzyme active sites.

- Functional group synergy : The formyl group participates in Schiff base formation with lysine residues, while -CF₃ enhances binding via hydrophobic interactions .

- Case study : Analogous compounds inhibit farnesyltransferase (IC₅₀ < 1 µM) by mimicking the prenylated substrate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.